![molecular formula C7H3BrClN3O B3009943 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 861224-59-1](/img/structure/B3009943.png)

3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

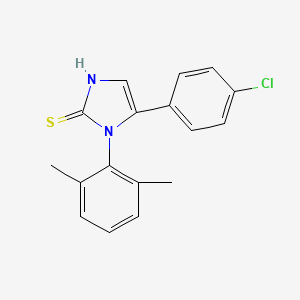

3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a useful research chemical . It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines involves versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The initial condensation in the synthesis process proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis

The molecular formula of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is C7H3BrClN3O . The average mass is 260.475 Da and the monoisotopic mass is 258.914795 Da .Applications De Recherche Scientifique

Synthesis of New Derivatives

3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is utilized in the synthesis of various derivatives with potential applications. For example, Abdelriheem et al. (2017) reported the synthesis of new pyrazolo[1,5-a]pyrimidines, which are purine analogues with potential as antimetabolites in purine biochemical reactions. These compounds have pharmaceutical interest due to their antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).

Anti-proliferative Agents

In the field of cancer research, compounds derived from 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride have been studied for their potential as anti-proliferative agents. Atta et al. (2019) synthesized glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and found that these compounds showed inhibition of proliferation of human breast cancer cells (Atta et al., 2019).

Corrosion Inhibition

Mahgoub et al. (2010) explored the use of derivatives of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride as corrosion inhibitors. They found that these compounds can inhibit uniform corrosion of carbon steel in cooling water systems, suggesting their potential as multipurpose corrosion inhibitors for various ferrous alloys (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride have shown promise. Saxena et al. (1990) synthesized derivatives with potential antiviral activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

Synthesis of Fluorescent Probes

Castillo et al. (2018) demonstrated the use of 3-formylpyrazolo[1,5- a]pyrimidines, derived from 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, in the preparation of functional fluorophores. These compounds exhibited large Stokes shifts and strong fluorescence intensity, suggesting their potential use as fluorescent probes in biological and environmental applications (Castillo, Tigreros, & Portilla, 2018).

Mécanisme D'action

While the specific mechanism of action for 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is not mentioned in the sources, Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the Pyrazolo[1,5-a]pyrimidine core .

Orientations Futures

Propriétés

IUPAC Name |

3-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALXWKCBTRILKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C(=N2)C(=O)Cl)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)

![11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B3009869.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)

![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)